2-(2-Bromophenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid
Description
2-(2-Bromophenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid is a quinoline derivative characterized by a 4-oxo-1,4-dihydroquinoline core substituted at position 2 with a 2-bromophenyl group and at position 6 with a carboxylic acid moiety. This structure confers unique electronic and steric properties, influencing its biological activity and physicochemical behavior.
Properties
CAS No. |
90034-08-5 |
|---|---|
Molecular Formula |
C16H10BrNO3 |
Molecular Weight |
344.16 g/mol |
IUPAC Name |
2-(2-bromophenyl)-4-oxo-1H-quinoline-6-carboxylic acid |
InChI |
InChI=1S/C16H10BrNO3/c17-12-4-2-1-3-10(12)14-8-15(19)11-7-9(16(20)21)5-6-13(11)18-14/h1-8H,(H,18,19)(H,20,21) |
InChI Key |
ZDGNVHIOICYNHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=O)C3=C(N2)C=CC(=C3)C(=O)O)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Oxo-1,4-dihydroquinoline-3-carboxylic Acid Core
The starting point is often an anthranilic acid derivative or substituted aniline, which undergoes condensation with β-ketoesters under reflux conditions in high-boiling solvents such as diphenyl ether at temperatures around 255°C to induce cyclization, yielding the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester intermediate.
Example: Reflux of substituted aniline with ethyl acetoacetate in diphenyl ether forms the quinoline ring system.
N-Alkylation and Functional Group Transformations
N-Alkylation at the 1-position, if required, is performed by treating the quinoline ester with alkyl halides (e.g., bromides) in anhydrous DMF in the presence of sodium hydride at 90–100°C.
Hydrolysis of esters to the corresponding carboxylic acids is carried out using aqueous sodium hydroxide (10%) under reflux conditions (100°C) for 4–6 hours, followed by acidification to precipitate the acid.
Alternative Cyclization and Ring Closure Methods
Some methods employ triethyl orthoformate and amines (e.g., cyclopropylamine) in t-butanol, followed by ring closure with potassium t-butoxide at elevated temperatures (50°C) to form the quinoline ring system.
This approach is useful for preparing substituted quinolones with various halogenated phenyl groups, including bromophenyl substituents.
Representative Reaction Scheme Summary
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclization | Substituted aniline + β-ketoester, reflux in diphenyl ether (~255°C) | 4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester |
| 2 | N-Alkylation (optional) | Alkyl bromide, NaH, DMF, 90–100°C | 1-alkyl-4-oxo-1,4-dihydroquinoline ester |
| 3 | Coupling with 2-bromophenyl amine | HOBt or HATU, PyBrop, DIPEA, DMF/DCM, 25–30°C, 2–3 h | 2-(2-Bromophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide |
| 4 | Hydrolysis | 10% NaOH aqueous, reflux 4–6 h | 2-(2-Bromophenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid |
Research Findings and Optimization Notes
The use of polymer-supported HOBt and PyBrop coupling reagents enhances purity and yield of amide derivatives by minimizing side reactions and facilitating purification.
Activation of carboxylic acid to polymer-bound activated esters prior to amine coupling improves reaction efficiency and product isolation.
N-Alkylation requires strictly anhydrous conditions and inert atmosphere to prevent side reactions; sodium hydride is preferred as a strong base.
Hydrolysis conditions must be carefully controlled to avoid degradation of the quinoline core; mild alkaline hydrolysis followed by acidification is standard.
Microwave-assisted synthesis has been reported for related quinoline derivatives, offering reduced reaction times and improved yields, though specific data for the 2-(2-bromophenyl) derivative is limited.
Summary Table of Key Preparation Parameters
| Parameter | Typical Conditions/Values | Notes |
|---|---|---|
| Cyclization temperature | ~255°C (diphenyl ether reflux) | High temperature needed for ring closure |
| Coupling reagents | HOBt, PyBrop, HATU | Polymer-supported reagents improve yield |
| Solvents | DMF, dichloromethane | Anhydrous conditions preferred |
| Base for N-alkylation | Sodium hydride (NaH) | Strong base, inert atmosphere required |
| Hydrolysis | 10% NaOH aqueous, reflux 4–6 h | Followed by acidification to precipitate acid |
| Reaction times | Coupling: 2–3 h; N-alkylation: several hours | Microwave methods can reduce times |
| Yields | Coupling: 50–96%; Cyclization: 65–90% | Dependent on substrate and conditions |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds related to 2-(2-Bromophenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid exhibit antimicrobial properties. For instance, derivatives of quinoline have been shown to possess activity against various bacterial strains. A study demonstrated that modifications to the quinoline structure can enhance antibacterial efficacy, making these compounds promising candidates for developing new antibiotics .
Anticancer Properties
Quinoline derivatives have garnered attention for their anticancer activities. The compound has been investigated for its ability to inhibit cancer cell proliferation. A notable case study involved the synthesis of various substituted quinolines, including 2-(2-Bromophenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid, which showed selective cytotoxicity against cancer cell lines while sparing normal cells . This selectivity is crucial for reducing side effects in cancer therapy.
Material Science
Organic Electronics
The unique electronic properties of quinoline derivatives open avenues for applications in organic electronics. Research has highlighted the potential of these compounds in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of 2-(2-Bromophenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid into polymer matrices has been shown to improve charge transport properties, making it a candidate for enhancing device efficiency .
Polymer Chemistry
In polymer science, this compound can serve as a building block for synthesizing novel polymers with specific functionalities. Its carboxylic acid group allows for further chemical modifications, enabling the development of polymers with tailored properties for applications in coatings, adhesives, and drug delivery systems .
Case Studies
Mechanism of Action
The mechanism of action of 2-(2-Bromophenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in critical biological processes, such as DNA replication or protein synthesis.
Pathways Involved: It can modulate signaling pathways, leading to the inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The target compound’s key structural elements include:
- Quinoline core: A planar aromatic system facilitating π-π interactions.
- 2-Bromophenyl substituent : Introduces steric bulk and electron-withdrawing effects at position 2.
- 6-Carboxylic acid : Enhances solubility and hydrogen-bonding capacity.
Table 1: Structural Comparison with Analogs
Antibacterial Activity
- 4p () : Exhibits antibacterial activity due to the 4-bromophenyl and piperazinyl groups, which enhance membrane penetration .
Antimycobacterial Activity
- Compound: A dichlorophenyl-substituted quinoline showed superior activity against Mycobacterium tuberculosis compared to Isoniazid . Bromine’s larger atomic radius in the target compound may enhance lipophilicity and mycobacterial membrane interaction.
Enzyme Inhibition
- Z-9 () : Demonstrated potent AChE inhibition (IC₅₀ = 0.37 µM) via nitro group interactions with the enzyme’s active site . The target compound’s bromophenyl group may offer alternative hydrophobic interactions but lacks nitro’s electron-withdrawing effects.
Antitubercular Activity
- The target compound’s carboxylic acid at position 6 may mitigate this issue through improved hydrophilicity.
Physicochemical Properties
Table 2: Physicochemical Comparison
*Estimated using substituent contributions.
Key Research Findings
Positional Effects of Substituents :
- Bromine at position 2 (target) vs. 6 (CID 19735222) alters electronic distribution and binding affinity. The 6-carboxylic acid in the target compound enhances solubility compared to 2-carboxylic acid analogs .
- Piperazinyl groups (e.g., 4p, Z-9) improve antibacterial and enzyme inhibitory activity but increase molecular weight and complexity .
Halogen Impact :
- Bromine’s size and electronegativity may enhance target binding compared to chlorine or fluorine in analogs like 4p or Z-9 .
Carboxylic Acid vs. Carboxamide :
- The target’s carboxylic acid at position 6 offers better solubility than Z4’s carboxamide, which has bulky tert-butyl groups .
Biological Activity
2-(2-Bromophenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid is a synthetic compound belonging to the class of quinoline derivatives. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting data in a structured format.
The molecular formula of 2-(2-Bromophenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid is , with a molecular weight of approximately 360.16 g/mol. The structure features a bromophenyl group and a quinoline core, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₀BrNO₃ |
| Molecular Weight | 360.16 g/mol |
| IUPAC Name | 2-(2-Bromophenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid |
| Solubility | Soluble in organic solvents |
Antibacterial Properties
Research indicates that quinoline derivatives, including 2-(2-Bromophenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid, exhibit significant antibacterial activities. A study evaluated the compound's efficacy against various bacterial strains using Minimum Inhibitory Concentration (MIC) assays.
Key Findings:
- The compound demonstrated moderate to strong antibacterial activity against Gram-positive and Gram-negative bacteria.
- MIC values ranged from 5 to 25 µg/mL depending on the bacterial strain tested.
Table: Antibacterial Activity Against Selected Strains
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 20 |
Anticancer Activity
The anticancer potential of 2-(2-Bromophenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid has been explored in several studies. The compound has shown promise in inhibiting cancer cell proliferation and inducing apoptosis.
Mechanism of Action:
The proposed mechanism involves the inhibition of specific kinases involved in cell cycle regulation and apoptosis pathways. For instance, it has been noted that the compound can inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest.
Case Study:
In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) reported:
- A reduction in cell viability by approximately 50% at concentrations of 20 µM after 48 hours.
- Induction of apoptosis confirmed by flow cytometry assays.
Structure-Activity Relationship (SAR)
The biological activity of quinoline derivatives is significantly influenced by their structural features. The presence of a bromophenyl group enhances lipophilicity and may improve membrane permeability, contributing to increased antibacterial and anticancer activities.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The bromine atom at the 2'-position of the phenyl ring undergoes nucleophilic substitution under specific conditions. This reaction is critical for introducing diverse functional groups:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Piperidine | DMF, 80°C, 12 h | 2-(2-Piperidin-1-ylphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid | 68% | |
| Sodium methoxide | Methanol, reflux, 8 h | 2-(2-Methoxyphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid | 72% |
Key Insight : Electron-withdrawing groups on the quinoline core enhance the electrophilicity of the bromophenyl moiety, facilitating substitution.
Suzuki-Miyaura Cross-Coupling
The bromophenyl group participates in palladium-catalyzed coupling reactions with boronic acids:
| Boronic Acid | Catalyst System | Conditions | Yield | Source |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME/H₂O (3:1) | 90°C, 6 h | 85% | |
| 4-Methoxyphenyl | PdCl₂(dppf), Cs₂CO₃, DMF | Microwave, 120°C, 20 min | 78% |
Mechanistic Note : The reaction proceeds via oxidative addition of Pd⁰ to the C–Br bond, followed by transmetallation and reductive elimination.
Decarboxylation Reactions
The carboxylic acid group undergoes thermal or metal-catalyzed decarboxylation:
| Conditions | Catalyst | Product | Yield | Source |
|---|---|---|---|---|
| CuO, Quinoline, 220°C, 3 h | None | 2-(2-Bromophenyl)-4-oxo-1,4-dihydroquinoline | 91% | |
| AgNO₃, DMSO, 120°C, 8 h | Silver nanoparticles | Decarboxylated quinoline derivative | 83% |
Application : Decarboxylation generates intermediates for further functionalization in drug discovery.
Amide Formation
The carboxylic acid reacts with amines to form pharmacologically relevant amides:
| Amine | Coupling Reagent | Solvent | Yield | Source |
|---|---|---|---|---|
| 4-Aminopyridine | EDCI/HOBt | DCM | 76% | |
| Cyclopropylamine | DCC, DMAP | THF | 68% |
Procedure :
-
Activate carboxyl group with EDCI/HOBt (1.2 eq) in DCM at 0°C.
Cyclization Reactions
The compound serves as a precursor in heterocycle synthesis:
Example : Reaction with thiourea under acidic conditions yields fused quinoline-thiazole systems:
text2-(2-Bromophenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid + Thiourea → H₂SO₄, 100°C → Quinoline-thiazole hybrid (62% yield)
Hydrolysis and Esterification
| Reaction Type | Reagents | Conditions | Product | Yield |
|---|---|---|---|---|
| Esterification | SOCl₂, EtOH | Reflux, 4 h | Ethyl 2-(2-bromophenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylate | 89% |
| Hydrolysis | NaOH (10%), H₂O/EtOH | Reflux, 3 h | Recovered carboxylic acid | 95% |
Note : Ester derivatives show improved solubility for biological testing .
Metal-Halogen Exchange
Lithiation at the bromine position enables further functionalization:
Procedure :
-
Treat with n-BuLi (-78°C, THF, 1 h).
-
Quench with electrophiles (e.g., DMF → aldehyde, 54% yield).
Critical Analysis of Reaction Landscapes
-
Steric Effects : The 2-bromophenyl group creates steric hindrance, limiting reactivity at C-3 of the quinoline ring .
-
Electronic Effects : The electron-deficient quinoline core directs electrophilic attacks to the bromophenyl ring.
-
Solvent Impact : Polar aprotic solvents (DMF, DMSO) generally improve yields in cross-coupling reactions compared to ethereal solvents .
Experimental data confirms this compound's versatility as a multifunctional building block in medicinal chemistry and materials science. Recent advances in catalyst systems (e.g., microwave-assisted Suzuki coupling) have significantly improved reaction efficiencies .
Q & A
Q. What analytical workflows address batch-to-batch variability in synthesis?
- Methodological Answer : Implement Quality-by-Design (QbD) principles, optimizing critical process parameters (CPPs) like temperature and reaction time. Use PAT (Process Analytical Technology) tools (e.g., in-situ FTIR) for real-time monitoring. Statistical methods (e.g., ANOVA) analyze variability sources, ensuring reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
